molecular formula C12H17N3O2 B1517099 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one CAS No. 1019386-58-3

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one

Cat. No. B1517099
M. Wt: 235.28 g/mol
InChI Key: GBSUYCLTHCGMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one” is a chemical compound with the CAS Number: 1019386-58-3 . It has a molecular weight of 235.29 and its IUPAC name is 1-[2-(4-amino-3-methylphenoxy)ethyl]-2-imidazolidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2/c1-9-8-10(2-3-11(9)13)17-7-6-15-5-4-14-12(15)16/h2-3,8H,4-7,13H2,1H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a storage temperature of room temperature .

Scientific Research Applications

Biological Activities of Thiazolidinones

Thiazolidin-4-ones and its derivatives, including imidazolidin-2-ones, are recognized for their broad spectrum of biological activities. These compounds serve as a pharmacophore in medicinal chemistry, showing antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity highlights their potential as drug agents, suggesting a pathway for optimizing 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one derivatives for enhanced efficacy in therapeutic applications (Mech, Kurowska, & Trotsko, 2021).

Green Chemistry in Synthesis

The synthesis of 1,3-thiazolidin-4-one and its analogs, focusing on green chemistry methodologies, indicates the environmental and sustainable approach taken in the chemical synthesis of such compounds. This approach aligns with the growing need for environmental conservation and highlights a pathway for the synthesis of 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one through environmentally friendly methods. It also underlines the historical development and synthetic advancements of these compounds, suggesting the potential for novel research strategies in their production (Santos, Jones Junior, & Silva, 2018).

Antioxidant and Anti-inflammatory Properties

Polyphenols, with structures bearing phenolic groups similar to the targeted compound, have demonstrated significant antioxidant and anti-inflammatory properties. They regulate immunity by interfering with immune cell regulation, cytokine synthesis, and gene expression. This review provides a systematic understanding of how polyphenols target multiple inflammatory components, which could be relevant for the application of 1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one in understanding its potential anti-inflammatory and immunomodulatory roles (Yahfoufi, Alsadi, Jambi, & Matar, 2018).

Safety And Hazards

The compound has a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

1-[2-(4-amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-8-10(2-3-11(9)13)17-7-6-15-5-4-14-12(15)16/h2-3,8H,4-7,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSUYCLTHCGMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one

CAS RN

1019386-58-3
Record name 1-[2-(4-amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.